molecular formula C13H19NO3 B14197149 2-Methyl-5-(2-morpholinoethoxy)phenol CAS No. 918445-18-8

2-Methyl-5-(2-morpholinoethoxy)phenol

Cat. No.: B14197149
CAS No.: 918445-18-8
M. Wt: 237.29 g/mol
InChI Key: RNKGYCLRZGSUDN-UHFFFAOYSA-N
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Description

2-Methyl-5-(2-morpholinoethoxy)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methyl group at the second position and a morpholinoethoxy group at the fifth position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2-morpholinoethoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-methyl-5-bromophenol with 2-(morpholino)ethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(2-morpholinoethoxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

2-Methyl-5-(2-morpholinoethoxy)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2-morpholinoethoxy)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The morpholinoethoxy group may enhance the compound’s solubility and facilitate its interaction with biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(2-morpholinoethoxy)phenol is unique due to the presence of the morpholinoethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and may improve its interaction with biological targets compared to similar compounds.

Properties

CAS No.

918445-18-8

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

2-methyl-5-(2-morpholin-4-ylethoxy)phenol

InChI

InChI=1S/C13H19NO3/c1-11-2-3-12(10-13(11)15)17-9-6-14-4-7-16-8-5-14/h2-3,10,15H,4-9H2,1H3

InChI Key

RNKGYCLRZGSUDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCN2CCOCC2)O

Origin of Product

United States

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